CYP1A2 Inhibitory Potency of 4-Chloro-3-nitro-N-(2-phenylethyl)benzamide vs. Alternative Nitrobenzamide Scaffolds
4-Chloro-3-nitro-N-(2-phenylethyl)benzamide exhibits measurable but moderate inhibition of human CYP1A2 with an IC50 of 1,400 nM (1.4 μM) in human liver microsomes using phenacetin as a probe substrate [1]. In comparison, the 4-chloro-3-nitro-N-phenylbenzamide analog (CAS 41614-16-8) was computationally predicted as a CYP1A2 inhibitor by an SVM model (ACC=0.83, AUC=0.90) but lacks confirmatory in vitro IC50 data . A structurally distinct but scaffold-related compound (BDBM50550252, CHEMBL4779054) showed substantially weaker CYP1A2 inhibition with an IC50 of 10,000 nM (10 μM) under comparable conditions (pooled human liver microsomes, phenacetin substrate, NADPH, 10 min incubation) [2]. The ~7.1-fold difference in potency between the target compound and this comparator illustrates that even within the broad nitrobenzamide class, CYP1A2 inhibitory activity is exquisitely sensitive to specific substitution patterns.
| Evidence Dimension | CYP1A2 inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1,400 nM (1.4 μM) |
| Comparator Or Baseline | BDBM50550252 (CHEMBL4779054): IC50 = 10,000 nM (10 μM); 4-Chloro-3-nitro-N-phenylbenzamide: SVM-predicted CYP1A2 inhibitor (no quantitative IC50 available) |
| Quantified Difference | ~7.1-fold more potent than BDBM50550252; comparison with 4-chloro-3-nitro-N-phenylbenzamide not quantifiable due to absence of in vitro IC50 |
| Conditions | Human liver microsomes; phenacetin O-deethylation; NADPH-regenerating system; preincubation 5-10 min; LC-MS/MS or fluorescence detection |
Why This Matters
For laboratories conducting in vitro ADME panels or building CYP liability SAR models, the availability of experimentally measured CYP1A2 IC50 data for this compound—versus only computational predictions for the N-phenyl analog—enables quantitative incorporation into physiologically based pharmacokinetic (PBPK) models and reduces the risk of overlooking a moderate CYP1A2 interaction liability.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694). Affinity Data: IC50 = 1.40E+3 nM. Assay: Inhibition of CYP1A2 in human liver microsomes using phenacetin as substrate, 5 min preincubation. ChEMBL-curated. View Source
- [2] BindingDB. BDBM50550252 (CHEMBL4779054). Affinity Data: IC50 = 1.00E+4 nM. Assay: Inhibition of CYP1A2 in pooled human liver microsomes, phenacetin substrate, NADPH, 10 min incubation, LC-MS/MS. View Source
